molecular formula C18H17FN4O2S B2418101 N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide CAS No. 2034320-22-2

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2418101
CAS No.: 2034320-22-2
M. Wt: 372.42
InChI Key: KPIQRCNCAUGPSH-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a combination of fluorobenzyl, thiophene, oxadiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.

    Thiophene Derivative Preparation: The thiophene moiety is often introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated precursor.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction or by cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the fluorobenzyl group with the oxadiazole-pyrrolidine intermediate using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of the thiophene ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Various alcohols or amines depending on the site of reduction.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Pharmaceutical Development: Potential lead compound for the development of new drugs, especially in the treatment of diseases where modulation of specific biological targets is required.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole and pyrrolidine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
  • N-(3-methylbenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-fluorobenzyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly alter its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-14-4-1-3-12(9-14)10-20-18(24)23-7-6-13(11-23)16-21-17(25-22-16)15-5-2-8-26-15/h1-5,8-9,13H,6-7,10-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIQRCNCAUGPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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